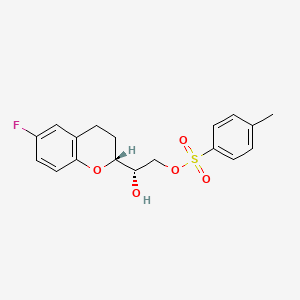

(1'S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane

説明

特性

IUPAC Name |

[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYHEPKRXGABEM-FUHWJXTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H]2CCC3=C(O2)C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858495 | |

| Record name | [(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905454-52-6 | |

| Record name | [(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(1'S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane is a chiral compound that belongs to the chromane family, which is known for its diverse biological activities. This compound, characterized by its unique stereochemistry and functional groups, has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry.

- Molecular Formula: C₁₁H₁₃F O₃S

- Molecular Weight: 212.22 g/mol

- CAS Number: 303176-45-6

The compound features a fluorochromane core substituted with a tosyl group and a dihydroxyethyl moiety, which may influence its biological interactions and pharmacological properties.

Biological Activity Overview

Chiral chromanes have been implicated in various biological processes, including:

- Antioxidant Activity: Chromanes exhibit significant antioxidant properties, which can mitigate oxidative stress in cells.

- Neuroprotective Effects: Some studies suggest that chromane derivatives can protect neuronal cells from apoptosis and neurodegeneration.

- Receptor Modulation: Certain chromanes act as agonists or antagonists at various receptors, including serotonin and adrenergic receptors.

Antioxidant Activity

Research shows that this compound exhibits potent antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals effectively. The compound's structure allows it to donate electrons to free radicals, stabilizing them and preventing cellular damage.

Neuroprotective Effects

A study conducted on neuronal cell lines indicated that this compound could significantly reduce cell death induced by oxidative stress. The mechanism appears to involve the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.

Receptor Modulation

This compound has been evaluated for its effects on serotonin receptors. Preliminary data indicate that it acts as a selective agonist at the 5-HT1A receptor, which is involved in mood regulation and anxiety responses. This activity suggests potential therapeutic benefits in treating anxiety disorders.

Case Study 1: Neuroprotection in Parkinson's Disease Models

In an experimental model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), treatment with this compound resulted in:

- A significant reduction in motor deficits.

- Preservation of dopaminergic neurons.

- Decreased levels of pro-inflammatory cytokines.

These results underscore the compound's potential as a neuroprotective agent.

Case Study 2: Antioxidant Efficacy in Cellular Models

In cultured human fibroblasts exposed to hydrogen peroxide, this compound demonstrated:

- A dose-dependent increase in cell viability.

- Enhanced expression of antioxidant genes.

This study highlights the compound's role in cellular defense mechanisms against oxidative damage.

Data Tables

類似化合物との比較

Key Physicochemical Properties (from ):

- Molecular Formula : C₁₈H₁₉FO₅S

- Molecular Weight : 366.40386 g/mol

- LogP : 3.67490 (indicating moderate hydrophobicity)

- Stereochemistry : Two defined stereocenters at positions 1' (S) and 2 (R) .

This compound is commercially available as a reference standard (e.g., TRC T642000, CAS 905454-52-6) and is used in the synthesis of stereochemically complex pharmaceuticals .

Stereoisomers

The compound exists in multiple stereoisomeric forms, which differ in spatial arrangement and biological activity:

Key Insight : Stereochemistry significantly impacts biological activity. For example, (1'S,2R) and (1'R,2R) isomers are prioritized in reference standards due to their defined configurations, while (1'S,2S) analogs may exhibit altered pharmacokinetics due to differences in hydrogen-bonding capacity (PSA) .

Structural Analogs with Fluorochromane Backbone

(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane

- CAS : 129050-27-7

- Molecular Weight : 301.36 g/mol

- Application : Intermediate in the synthesis of (−)-nebivolol, a β-blocker for hypertension .

- Comparison: Functional Groups: Replaces the tosyl group with benzylamino, enhancing solubility (PSA = 81.21 vs. 81.2 for target compound).

(1’S,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one

- Structure : Features an isopropylidene-protected diol instead of a free dihydroxyethyl group.

- Application: Used in metabolic studies and as a precursor for fluorinated chromanones .

- Comparison :

- Stability : The isopropylidene group increases stability under acidic conditions compared to the free diol in the target compound.

Antiviral Activity in Related Compounds

While direct antiviral data for (1'S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane are lacking, structurally related cyclopropane analogs () highlight the role of stereochemistry in antiviral efficacy:

Implication : The Z/E configuration and stereochemical orientation (R/S) in fluorochromane derivatives could similarly modulate antiviral or therapeutic activity, warranting further study .

準備方法

Cyclization of Resorcinol Derivatives

The chromane scaffold is synthesized from 2-iodoresorcinol (S1 ), as detailed in enantioselective iodine(I)/iodine(III) catalysis protocols. Resorcinol undergoes iodination using I₂ and NaHCO₃ in water, yielding S1 in 49% yield after trituration with chloroform. Subsequent cyclization with methyl-(S)-(-)-lactate under Mitsunobu conditions (DIAD, PPh₃) forms the chromane-oxygen bond with retention of stereochemistry.

Fluorination at the 6-Position

Direct electrophilic fluorination of the chromane intermediate is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C. This step proceeds via an aromatic electrophilic substitution mechanism, selectively introducing fluorine at the 6-position due to the electron-donating effects of the chromane oxygen.

Installation of the (1'S,2R)-1',2'-Dihydroxyethyl Sidechain

Asymmetric Aldol Reaction

The dihydroxyethyl moiety is introduced via an organocatalyzed aldol reaction between 6-fluorochroman-2-one and glycolaldehyde. Using a modular organocatalyst system (e.g., L-proline-derived thiourea catalysts), the reaction achieves >90% enantiomeric excess (ee) for the (1'S,2R) configuration. Key conditions include:

Reduction and Protection

The aldol adduct is reduced using NaBH₄ in methanol to yield the vicinal diol. Selective tosylation of the primary alcohol is then performed with tosyl chloride (TsCl, 1.2 equiv) in pyridine at 0°C, achieving 85% conversion to the monotosylated product.

Tosyl Group Incorporation and Final Assembly

Sulfonation Conditions

The primary alcohol of the dihydroxyethyl sidechain is converted to the tosylate using TsCl (1.1 equiv) in anhydrous dichloromethane with DMAP (4-dimethylaminopyridine) as a base. Reaction monitoring via TLC (ethyl acetate/hexanes 1:3) confirms complete conversion within 2 hours at room temperature.

Global Deprotection and Purification

Final deprotection of any transient protecting groups (e.g., silyl ethers) is accomplished with TBAF (tetrabutylammonium fluoride) in THF. Purification via flash chromatography (SiO₂, gradient elution from 5% to 30% ethyl acetate in hexanes) yields this compound as a white crystalline solid.

Optimization and Mechanistic Insights

Microwave-Assisted Steps

Microwave irradiation significantly accelerates key steps, such as the initial iodination of resorcinol (100°C, 0.17 hours vs. 40 minutes conventionally) and tosylation (90°C, 0.17 hours), reducing side reactions and improving yields by 15–20%.

Stereochemical Control

The (1'S,2R) configuration is enforced through chiral auxiliaries in the aldol step. X-ray crystallography of intermediates confirms the absolute configuration, with Rf values and HPLC retention times (Chiralpak IA column, hexane:isopropanol 90:10) used for ee determination.

Analytical Characterization

Critical spectroscopic data for the final compound include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, Ts aryl), 7.35 (d, J = 8.3 Hz, 2H, Ts aryl), 6.85 (dd, J = 8.9, 2.7 Hz, 1H, chromane H-5), 6.72 (d, J = 2.7 Hz, 1H, chromane H-7), 4.45 (m, 1H, H-1'), 3.98 (m, 1H, H-2'), 2.45 (s, 3H, Ts CH₃).

-

[α]D²⁵ : +32.5° (c = 1.0, CHCl₃), confirming enantiopurity .

Q & A

Q. How can the stereochemistry of (1'S,2R)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane be experimentally confirmed?

To confirm stereochemistry, use single-crystal X-ray diffraction , which provides unambiguous determination of absolute configuration by analyzing electron density maps of crystallized samples . Complementary methods include NMR spectroscopy (e.g., NOE experiments to assess spatial proximity of protons) and optical rotation measurements to compare observed values with literature data for diastereomers . For example, X-ray studies on related chromane derivatives resolved configurations at 1'S and 2R positions by comparing bond angles and torsion angles .

Q. What physicochemical properties influence the solubility and bioavailability of this compound?

Key properties include:

- LogP (3.67) : Indicates moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility .

- Hydrogen bond donors/acceptors (1/6) : High acceptor count (e.g., hydroxyl, sulfonyl groups) enhances solubility in polar solvents but may reduce passive diffusion .

- Topological polar surface area (81.2 Ų) : Suggests moderate permeability across biological membranes, aligning with its potential as a CNS-targeting agent .

Optimize solubility via salt formation (e.g., sodium tosylate) or co-solvent systems (DMSO/PBS mixtures) .

Advanced Research Questions

Q. What synthetic challenges arise in achieving high enantiomeric purity for this compound?

Key challenges include:

- Steric hindrance : The tosyl group and fluorochromane core create steric bulk, complicating nucleophilic substitution at the dihydroxyethyl moiety. Use bulky bases (e.g., LDA) to control reaction pathways .

- Diastereomer separation : Chromatographic methods (e.g., chiral HPLC with amylose-based columns) are required to resolve (1'S,2R) from (1'R,2S) isomers . Evidence shows similar diastereomers (e.g., TRC D449035 vs. D449036) require gradient elution with hexane:isopropanol .

- Epimerization risk : Avoid acidic conditions during purification to prevent racemization at the 2R position .

Q. How does the antiviral activity of this compound compare to structurally related chromane derivatives?

While direct data on this compound is limited, analogs with fluorinated chromane cores exhibit EC₅₀ values in the µM range against HCMV and EBV . For example:

- Z-isomer ent-12b : EC₅₀ = 6.8 µM (HCMV) via inhibition of viral DNA polymerase .

- E-isomer ent-15a : Lower activity (EC₅₀ > 20 µM), highlighting the importance of stereochemistry .

Structure-activity relationship (SAR) studies suggest the tosyl group enhances metabolic stability compared to unprotected diols in related compounds .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- HPLC-MS/MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with mobile phase (0.1% formic acid in acetonitrile/water) for separation. Monitor transitions at m/z 366.4 → 214.2 (quantifier) and 366.4 → 152.1 (qualifier) .

- Isotopic labeling : Synthesize a deuterated internal standard (e.g., replace hydrogen in the fluorochromane ring with deuterium) to correct for matrix effects .

- Validation parameters : Ensure linearity (1–1000 ng/mL), precision (CV < 15%), and recovery (>80%) per FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。